![molecular formula C31H56N2O8 B217776 [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate CAS No. 104947-68-4](/img/structure/B217776.png)
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate, also known as acetyl shikonin butyrate, is a synthetic derivative of shikonin, a natural product obtained from the roots of Lithospermum erythrorhizon. Acetyl shikonin butyrate has been studied for its potential applications in various scientific fields due to its unique properties.
Wirkmechanismus
The mechanism of action of [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various bacteria and viruses.
Biochemical and Physiological Effects:
Acetyl shikonin butyrate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce the expression of p53, a tumor suppressor protein, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. It also has a wide range of potential applications due to its anti-inflammatory, anti-bacterial, and anti-viral properties. However, its solubility in water is limited, which may pose a challenge for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate shikonin butyrate. One area of interest is its potential use as a natural dye in the textile industry. Another area of interest is its potential use as a cosmetic ingredient due to its anti-inflammatory and anti-aging properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment and prevention.
Synthesemethoden
Acetyl shikonin butyrate can be synthesized from shikonin through a series of chemical reactions. The synthesis involves the [7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoateation of the hydroxyl group at position 7 of shikonin and the butyrylation of the amino group at position 3 of the shikonin derivative. The final product is a yellow-orange powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Acetyl shikonin butyrate has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been studied for its potential use as a natural dye and as a cosmetic ingredient.
Eigenschaften
CAS-Nummer |
104947-68-4 |
|---|---|
Produktname |
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
Molekularformel |
C31H56N2O8 |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate |
InChI |
InChI=1S/C31H56N2O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-26(35)41-23-18-19-24(30(38)32-21-23)33-31(39)29(40-4)28(37)27(36)25(34)20-17-22(2)3/h17,20,22-25,27-29,34,36-37H,5-16,18-19,21H2,1-4H3,(H,32,38)(H,33,39)/b20-17+ |
InChI-Schlüssel |
NKASPYGDXVCCTA-LVZFUZTISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(/C=C/C(C)C)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC |
Synonyme |
(3S,6S)-7-Oxo-6-(((2R,3R,4S,5R,6E)-3,4,5-trihydroxy-2-methoxy-8-methyl-6-nonenoyl)amino)-3-azepanyl myristate bengamide A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



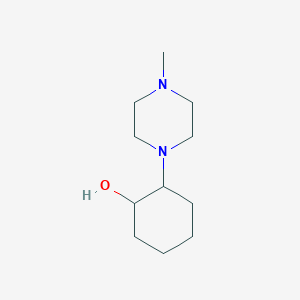
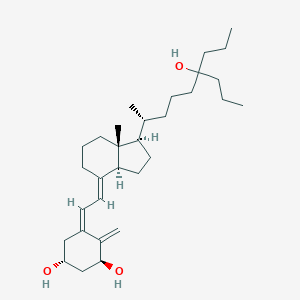
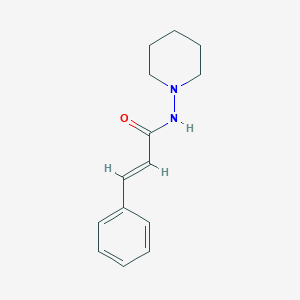
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

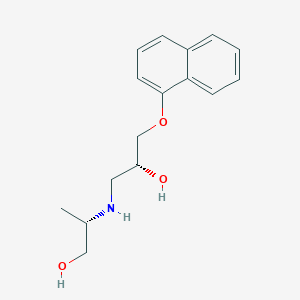
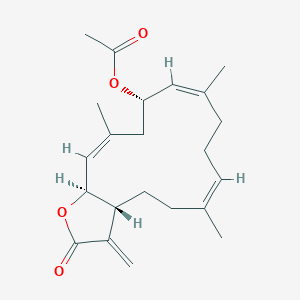

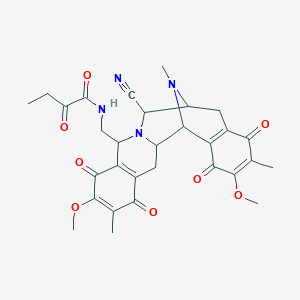
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)